3-Bromo-4-chloro-2-nitroaniline
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Overview
Description
3-Bromo-4-chloro-2-nitroaniline: is an organic compound with the chemical formula C6H4BrClN2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Mode of Action
The mode of action of 3-Bromo-4-chloro-2-nitroaniline involves several steps . First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, meaning that it directs the incoming electrophile to the meta position relative to itself .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological system in which it is used. Given its chemical structure and reactivity, it may cause changes in cellular function or structure, potentially leading to observable phenotypic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other chemicals or biological molecules, and physical factors such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 3-Bromo-4-chloro-2-nitroaniline, are important nitrogen derivatives . The nitro group in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
Nitro compounds can have various effects on cells, depending on their specific structure and the cellular context .
Molecular Mechanism
Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially influence the molecular mechanism of action of this compound.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. A related compound, 2-chloro-4-nitroaniline, has been reported to be metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic degradation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-nitroaniline typically involves a multi-step process:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The addition of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: The introduction of a chlorine atom to the benzene ring. This step can be performed using chlorine gas (Cl2) or other chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-chloro-2-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form other functional groups.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 3-Bromo-4-chloro-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: This compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science, including the development of nonlinear optical materials .
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-nitroaniline: Similar structure but lacks the bromine atom.
4-Chloro-2-nitroaniline: Similar structure but lacks the bromine atom.
Uniqueness: 3-Bromo-4-chloro-2-nitroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the nitro group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
3-bromo-4-chloro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRKJNAVOGBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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